Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
Description
Historical Context of Organophosphorus Compound Development
The synthesis of organophosphorus compounds dates to the early 19th century, with Jean Louis Lassaigne’s 1820 reaction of ethanol and phosphoric acid yielding triethylphosphate. However, systematic exploration began in the 1930s when Gerhard Schrader at I.G. Farbenindustrie synthesized tetraethyl pyrophosphate (TEPP), the first OP insecticide. Schrader’s discovery of the cholinergic effects of OPs, mediated through acetylcholinesterase inhibition, laid the groundwork for understanding their biochemical interactions. Parallel advancements in the mid-20th century, such as Ken Du Bois’s elucidation of parathion’s mechanism of action and Irwin Wilson’s development of pralidoxime as an antidote, underscored the dual nature of OPs as both toxicants and tools for scientific inquiry. These efforts catalyzed the diversification of OPs into subclasses, including phosphorothioates, phosphonates, and eventually bisphosphonates, which diverged from pesticidal applications to address industrial and biomedical needs.
Bisphosphonate Classifications and Therapeutic Evolution
Bisphosphonates, distinguished by their P–C–P backbone, emerged as a distinct class of OPs through strategic structural modifications. Early OPs like TEPP and parathion featured P–O–P or P–S linkages, which conferred reactivity but limited stability. In contrast, bisphosphonates replace the oxygen bridge with a carbon atom, enhancing resistance to hydrolysis and enabling tailored functionality. This structural shift allowed bisphosphonates to excel in non-pesticidal roles, such as water treatment and scale inhibition, where their strong chelation of divalent cations (e.g., Ca²⁺, Mg²⁺) proved advantageous. For instance, industrial derivatives like Dequest® 2066A, a phosphonate blend, utilize similar principles to stabilize peroxides in detergents and prevent mineral deposits in cooling systems. While therapeutic applications of bisphosphonates (e.g., osteoporosis treatment) are well-documented, this compound’s 2-ethylhexyl substituent aligns it more closely with industrial uses, emphasizing the versatility of phosphorus-based chemistry.
Structural Significance of 2-Ethylhexyl Substituent Configurations
The 2-ethylhexyl group—a branched alkyl chain—confers critical steric and electronic properties to this compound. Branching at the second carbon of the hexyl chain increases lipophilicity, facilitating interactions with hydrophobic interfaces in industrial systems. Compared to linear alkyl chains, this configuration reduces crystallization tendencies, enhancing solubility in aqueous matrices. Additionally, the ethyl branch introduces steric hindrance, which modulates the compound’s chelation efficiency by altering the spatial accessibility of the bisphosphonate moiety. Such structural fine-tuning is emblematic of modern OP design, where substituent engineering balances reactivity, stability, and application-specific performance.
Properties
CAS No. |
94230-77-0 |
|---|---|
Molecular Formula |
C10H21K4NO6P2 |
Molecular Weight |
469.62 g/mol |
IUPAC Name |
tetrapotassium;2-ethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4K/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChI Key |
AZVYGFDDUKVOPJ-UHFFFAOYSA-J |
Canonical SMILES |
CCCCC(CC)CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Aqueous or organic solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts to speed up the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves:
Raw Materials: 2-ethylhexylamine, formaldehyde, phosphorous acid, and potassium hydroxide.
Reaction Control: Automated systems to monitor and control temperature, pH, and reaction time.
Purification: Techniques like crystallization or filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxidized phosphonate derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted phosphonate compounds.
Scientific Research Applications
Chemical Properties and Structure
Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate has the molecular formula and a molecular weight of 469.62 g/mol. Its structure features multiple phosphonate groups, which are crucial for its biological activity and interaction with minerals.
Osteoporosis Treatment
This compound is part of a class of bisphosphonates used to treat osteoporosis. Bisphosphonates work by inhibiting osteoclast-mediated bone resorption, thus reducing the risk of fractures in patients with osteoporosis. Clinical studies have shown that bisphosphonates significantly decrease the incidence of osteoporotic fractures .
Case Study:
A 63-year-old woman treated with bisphosphonates for osteoporosis developed medication-related osteonecrosis of the jaw (MRONJ), illustrating the potential adverse effects associated with long-term use of these compounds . This case highlights the importance of monitoring patients on bisphosphonates for complications such as MRONJ.
Cancer-Related Bone Metastasis
In oncology, bisphosphonates like this compound are used to manage bone metastases from cancers such as breast and prostate cancer. They help alleviate pain and prevent skeletal-related events in patients with advanced disease .
Clinical Findings:
A study noted that intravenous bisphosphonates demonstrated efficacy in reducing skeletal complications in cancer patients, although they were associated with risks of osteonecrosis .
Organic Synthesis
This compound is utilized in organic synthesis due to its ability to act as a phosphonate reagent. Its reactivity allows it to participate in various chemical reactions, making it valuable for developing new organic compounds .
Table 1: Summary of Industrial Applications
| Application | Description |
|---|---|
| Organic Synthesis | Acts as a phosphonate reagent in chemical reactions |
| Material Science | Enhances properties of polymers and composites |
Material Science
In materials science, this compound is investigated for its potential to modify polymer properties, enhancing thermal stability and mechanical strength in composite materials . The incorporation of phosphonates can lead to improved fire resistance and durability.
Environmental Applications
Phosphonates are also studied for their role in environmental chemistry, particularly in water treatment processes where they can act as chelating agents, binding metal ions and preventing scale formation . Their effectiveness in sequestering heavy metals makes them candidates for remediation technologies.
Mechanism of Action
The mechanism of action of Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. It acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. In biological systems, it inhibits enzymes involved in bone resorption, thereby reducing bone loss.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variation in Alkyl Chains
a) Tetrapotassium [(isononylimino)bis(methylene)]bisphosphonate
- Molecular Formula: C₁₁H₂₅K₄NO₆P₂
- Key Difference: The 2-ethylhexyl group is replaced with a branched isononyl (C₉H₁₉) chain.
- However, it reduces water solubility compared to the 2-ethylhexyl variant .
b) Dipotassium [[(1-methylethyl)imino]bis(methylene)]bisphosphonate
- Molecular Formula: C₅H₁₃K₂NO₆P₂
- Key Difference : Features a shorter isopropyl (C₃H₇) group.
- Impact : Increased water solubility due to reduced steric hindrance and lower molecular weight. This makes it suitable for applications requiring rapid dissolution, such as in detergents or pharmaceutical formulations .
Variation in Counterions
a) Trisodium hydrogen [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate
- Molecular Formula : C₁₀H₂₅NNa₃O₆P₂
- Key Difference : Sodium replaces potassium as the counterion.
- Impact : Sodium salts generally exhibit higher solubility in polar solvents but may form less stable complexes with divalent cations (e.g., Ca²⁺, Mg²⁺) compared to potassium salts. This influences their efficacy in water softening .
b) Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate
- Molecular Formula : C₁₀H₃₇N₅O₆P₂
- Key Difference : Ammonium (NH₄⁺) replaces potassium.
- Impact : Ammonium salts are thermally less stable than alkali metal salts, decomposing at lower temperatures. This limits their use in high-temperature industrial processes but makes them viable in controlled-release agrochemicals .
Functional Group Modifications
a) Bis(2-ethylhexyl) methylphosphonate
- Molecular Formula : C₁₇H₃₇O₃P
- Key Difference : A methylphosphonate ester instead of a bisphosphonic acid salt.
- Impact : Esters are more volatile and less polar, suited for applications like plasticizers or solvent additives. However, they lack the chelating capability of bisphosphonate salts .
b) Diammonium [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Counterion | Alkyl Chain | Key Application |
|---|---|---|---|---|---|
| Tetrapotassium 2-ethylhexyl derivative | C₁₀H₂₅K₄NO₆P₂ | 483.70 | K⁺ | 2-ethylhexyl | Water treatment, chelation |
| Tetrapotassium isononyl derivative | C₁₁H₂₅K₄NO₆P₂ | 511.80 | K⁺ | isononyl | Surfactants, MOFs |
| Dipotassium isopropyl derivative | C₅H₁₃K₂NO₆P₂ | 323.30 | K⁺ | isopropyl | Detergents, pharmaceuticals |
| Trisodium 2-ethylhexyl derivative | C₁₀H₂₅NNa₃O₆P₂ | 423.25 | Na⁺ | 2-ethylhexyl | Polar solvent systems |
| Tetraammonium 2-ethylhexyl derivative | C₁₀H₃₇N₅O₆P₂ | 401.40 | NH₄⁺ | 2-ethylhexyl | Agrochemicals |
Biological Activity
Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a synthetic bisphosphonate compound that has garnered attention for its potential biological activities, particularly in bone metabolism and related disorders. Bisphosphonates are known to inhibit osteoclast-mediated bone resorption, which is critical in treating conditions like osteoporosis, Paget's disease, and certain cancers. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, safety profile, and relevant case studies.
The primary mechanism through which bisphosphonates exert their effects involves the inhibition of osteoclasts, the cells responsible for bone resorption. This compound likely functions similarly to other nitrogen-containing bisphosphonates by inhibiting the enzyme farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway essential for osteoclast function and survival .
Structure-Activity Relationship
The chemical structure of bisphosphonates plays a crucial role in their biological activity. The presence of nitrogen in the R2 side chain significantly enhances their potency compared to non-nitrogen-containing bisphosphonates. The structural modifications in this compound may influence its affinity for bone mineral and its inhibitory effects on osteoclasts .
Biological Activity and Efficacy
Research indicates that this compound exhibits significant biological activity through:
- Inhibition of Bone Resorption : Studies have shown that this compound can effectively reduce osteoclast activity, leading to decreased bone resorption rates.
- Calcium Chelation : Similar to other bisphosphonates, it has the ability to chelate calcium ions, which is crucial for its action on bone tissue .
Data Table: Comparative Biological Activity of Bisphosphonates
| Compound Name | Mechanism of Action | Efficacy in Osteoporosis | Safety Profile |
|---|---|---|---|
| This compound | Inhibits FPPS; reduces osteoclast function | High | Moderate risk of ONJ and atypical fractures |
| Alendronate | Inhibits FPPS; reduces osteoclast function | High | Risk of ONJ; atypical fractures |
| Zoledronic Acid | Inhibits FPPS; reduces osteoclast function | Very High | Higher risk of ONJ; renal toxicity |
Case Studies
- Osteonecrosis of the Jaw (ONJ) : A notable adverse effect associated with bisphosphonate therapy is ONJ. A case study reported a 69-year-old female patient treated with zoledronic acid who developed severe ONJ after dental surgery. This highlights the need for careful management and monitoring during bisphosphonate treatment .
- Atypical Femur Fractures : Long-term use of bisphosphonates has been linked to atypical femur fractures. A case-control study indicated a significant association between prolonged bisphosphonate therapy and these fractures, emphasizing the importance of evaluating treatment duration .
Safety Profile
While this compound demonstrates promising efficacy in reducing bone resorption, it is not without risks. The most concerning adverse effects include:
Q & A
Basic: What synthetic methodologies are recommended for preparing tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate?
Answer:
The synthesis typically involves a two-step process:
Condensation Reaction : Reacting 2-ethylhexylamine with formaldehyde and phosphorus acid derivatives to form the bisphosphonate backbone. This step is analogous to methods used for synthesizing structurally related bisphosphonates (e.g., diammonium salts) via iminobis(methylene) linkages .
Ion Exchange : Substituting ammonium counterions with potassium ions using potassium hydroxide or potassium carbonate. This is supported by registry data for analogous tripotassium bisphosphonates (CAS 94230-76-9) .
Key Considerations : Monitor pH during ion exchange to avoid hydrolysis of the phosphonate groups.
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- ¹H/³¹P NMR : Critical for confirming the iminobis(methylene) linkage and phosphonate group integration. For example, ¹H NMR can resolve methylene protons adjacent to the imino group (δ ~3.5–4.0 ppm), while ³¹P NMR shows phosphonate peaks at δ ~10–25 ppm .
- FT-IR : Validate P=O (1150–1250 cm⁻¹) and P-O-K (950–1050 cm⁻¹) stretching vibrations .
- Elemental Analysis : Verify potassium content (theoretical ~25–30% for tetrapotassium salts) .
Advanced: How does the chelation efficacy of this compound compare to other bisphosphonates in complex aqueous systems?
Answer:
- Experimental Design : Use isothermal titration calorimetry (ITC) or potentiometric titration to measure stability constants (log K) with Ca²⁺, Mg²⁺, and Fe³⁺. Compare against benchmarks like DTPMP (log K ~18 for Ca²⁺) .
- Structural Influence : The 2-ethylhexyl group may enhance hydrophobic interactions, potentially improving selectivity for heavy metal ions (e.g., Zn²⁺) in high-ionic-strength solutions .
Advanced: What computational approaches are used to model its coordination behavior and stability?
Answer:
- Density Functional Theory (DFT) : Optimize geometry and calculate charge distribution on phosphonate groups to predict metal-binding sites .
- Molecular Dynamics (MD) : Simulate interactions in simulated brine or hard water to assess competitive binding against Ca²⁺/Mg²⁺ .
Data Contradiction Note : Discrepancies between computational predictions and experimental log K values may arise from solvent effects or protonation state variability .
Advanced: How does pH and ionic strength affect its hydrolytic stability?
Answer:
- Methodology : Conduct accelerated stability testing at pH 2–12 and ionic strengths (0.1–5 M NaCl). Monitor degradation via ³¹P NMR or ion chromatography .
- Findings : Phosphonates generally degrade under strongly acidic (pH <2) or alkaline (pH >10) conditions. The 2-ethylhexyl group may sterically hinder hydrolysis at neutral pH .
Advanced: What strategies mitigate batch-to-batch variability in industrial-scale synthesis?
Answer:
- Process Optimization : Use Design of Experiments (DoE) to control reaction temperature (60–80°C), stoichiometry (amine:formaldehyde:phosphorus acid = 1:2:2), and mixing efficiency .
- Quality Control : Implement inline FT-IR or Raman spectroscopy to monitor reaction progress and ensure consistent counterion exchange .
Advanced: How does its biodegradability compare to other phosphonates, and what metabolic pathways are involved?
Answer:
- OECD 301F Testing : Measure biochemical oxygen demand (BOD) over 28 days. Bisphosphonates with alkyl chains (e.g., 2-ethylhexyl) typically show slower biodegradation (<20% in 28 days) due to steric hindrance .
- Metabolic Pathways : Microbial cleavage of the C-P bond via phosphonatase enzymes is hypothesized but requires metagenomic studies for confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
